Gallium trinitrate hydrate

Overview

Description

Gallium trinitrate hydrate (Ga(NO₃)₃·xH₂O) is a hygroscopic, water-soluble crystalline compound primarily used as a precursor in synthesizing advanced materials like gallium nitride (GaN), a critical component in semiconductors and solar cells . It also has pharmaceutical applications, such as treating hypercalcemia by inhibiting osteoclast activity . The compound exists in varying hydration states (e.g., nonahydrate, octahydrate) and purity grades (99% to 99.999%), which influence its reactivity and suitability for specialized applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium trinitrate hydrate can be synthesized by dissolving gallium metal in nitric acid. The reaction typically involves the following steps:

Dissolution: Gallium metal is dissolved in concentrated nitric acid, producing gallium nitrate and nitrogen dioxide gas.

Crystallization: The resulting solution is then evaporated to obtain gallium nitrate crystals.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:

Raw Material Preparation: High-purity gallium metal is used as the starting material.

Reaction Control: The dissolution of gallium in nitric acid is monitored to maintain optimal temperature and concentration.

Purification: The resulting gallium nitrate solution is purified to remove impurities before crystallization and hydration.

Chemical Reactions Analysis

Types of Reactions: Gallium trinitrate hydrate undergoes various chemical reactions, including:

Oxidation: Gallium trinitrate can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to gallium metal or other gallium compounds under specific conditions.

Substitution: Gallium trinitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions often involve oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.

Substitution: Ligands like chloride or sulfate ions can replace nitrate ions under appropriate conditions.

Major Products Formed:

Oxidation: Gallium oxide or gallium hydroxide.

Reduction: Elemental gallium or gallium sub-nitrides.

Substitution: Gallium chloride or gallium sulfate.

Scientific Research Applications

Medical Applications

Antineoplastic Agent

Gallium trinitrate hydrate is recognized for its role as an antineoplastic agent, particularly in the treatment of symptomatic hypercalcemia associated with cancer. It works by inhibiting bone resorption and has been shown to be effective in managing conditions related to excessive calcium levels in the blood due to malignancies .

Treatment of Bone-Resorptive Diseases

The compound is also employed in treating bone-resorptive diseases such as osteoporosis. By influencing osteoclast activity, this compound helps to reduce bone loss and improve bone density .

Cultural Selectivity in Microbiology

In microbiological applications, this compound enhances the cultural selectivity of medically significant fungi by suppressing contaminating bacterial flora. This property is valuable in clinical microbiology for isolating and studying pathogenic fungi .

Materials Science Applications

Synthesis of Gallium Nitride

this compound serves as a precursor for synthesizing gallium nitride (GaN), a semiconductor material widely used in electronics and optoelectronics. The compound can be thermally decomposed to produce GaN, which has applications in LEDs, laser diodes, and high-frequency transistors .

Layered Double Hydroxides

Recent research has demonstrated the incorporation of gallium ions into layered double hydroxide frameworks through hydrothermal treatment. This process allows for the creation of materials with enhanced properties for catalysis and environmental applications . The following table summarizes the findings from this research:

| Parameter | Result |

|---|---|

| Method | Hydrothermal treatment |

| Ga Ion Incorporation | Successful without affecting crystal structure |

| Distribution | Homogeneous throughout the particle |

| Analysis Technique | Inductively coupled plasma-mass spectroscopy (ICP-MS) |

Case Studies

Case Study 1: Antineoplastic Properties

A clinical study highlighted the effectiveness of this compound in reducing hypercalcemia in cancer patients. The study reported a significant decrease in serum calcium levels after treatment, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis of Gallium Nitride

In a recent experiment, this compound was used to synthesize GaN via thermal plasma synthesis. The resulting nanopowder exhibited improved crystallinity after annealing, demonstrating the compound's utility in producing high-quality semiconductor materials .

Mechanism of Action

The mechanism of action of gallium trinitrate hydrate involves its interaction with biological molecules and cellular pathways:

Molecular Targets: Gallium ions bind to phosphate groups in DNA, forming stable complexes that inhibit DNA synthesis.

Pathways Involved: Gallium competes with magnesium ions for binding sites on DNA, disrupting cellular processes.

Bone Metabolism: this compound decreases hypercalcemia by inhibiting osteoclast activity, reducing bone resorption.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 255.74 g/mol (anhydrous basis)

- Melting Point : Decomposes at ~110°C

- Hazards : Oxidizer (UN 1477, ADR 5.1 II), causes skin/eye irritation, and reacts with combustibles .

Chemical and Physical Properties

The table below compares gallium trinitrate hydrate with structurally or functionally related compounds:

Notes:

- Solubility Discrepancy: this compound is described as "water-soluble" in most sources , but one reference notes "slight solubility" , possibly due to hydration state or impurities.

- Thermal Stability : Gallium trinitrate decomposes upon melting, unlike calcium nitrate, which loses water first .

Research Findings

- Purity Requirements : Semiconductor applications demand ultra-high-purity gallium trinitrate (≤20 ppm impurities), whereas pharmaceutical grades prioritize controlled hydration states .

- Comparative Stability : Gallium perchlorate hydrate (Cl₃GaO₁₂) is more reactive and unstable than the nitrate, limiting its use outside specialized redox reactions .

Biological Activity

Gallium trinitrate hydrate, also known as gallium nitrate, is a compound with significant biological activity, particularly in the context of cancer treatment and antimicrobial applications. This article explores its mechanisms of action, therapeutic uses, and research findings, supported by data tables and case studies.

Overview of this compound

Gallium nitrate is a gallium salt of nitric acid with the chemical formula Ga(NO₃)₃·9H₂O. It is primarily used in clinical settings to manage symptomatic hypercalcemia associated with malignancies. The compound works by inhibiting osteoclast activity, thereby reducing bone resorption and lowering serum calcium levels .

Inhibition of Osteoclast Activity

this compound decreases hypercalcemia by inhibiting osteoclasts, which are responsible for bone resorption. This action leads to a reduction in free calcium in the bloodstream. Studies indicate that gallium competes with magnesium for binding sites on DNA, forming stable complexes that inhibit DNA synthesis by targeting ribonucleotide reductase .

Antimicrobial Properties

Gallium ions exhibit significant antibacterial activity against various pathogens, including drug-resistant strains. The mechanism involves mimicking iron(III), which disrupts iron-dependent metabolic processes in bacteria. Gallium's ability to inhibit the growth of pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis has been documented .

Antitumor Activity

Gallium nitrate has demonstrated antitumor effects that are independent of its actions on bone metabolism. Clinical trials have shown promise in treating various cancers, including bladder carcinoma and lymphomas. A notable study indicated that prolonged infusion of gallium nitrate effectively managed cancer-associated hypercalcemia without cytotoxic effects on bone cells .

Antimicrobial Activity

Recent research highlights gallium's potential as an antimicrobial agent. A study found that gallium ions could effectively eradicate biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with respiratory infections. The bactericidal effect was observed even at micromolar concentrations, showcasing gallium's efficiency compared to traditional antibiotics .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Target Pathogen/Cancer |

|---|---|---|

| Osteoclast Inhibition | Prevents bone resorption; reduces serum calcium levels | Hypercalcemia in cancer |

| Antitumor Effects | Induces apoptosis; inhibits tumor growth | Various cancers (e.g., lymphomas) |

| Antimicrobial Action | Disrupts iron metabolism; inhibits bacterial growth | Pseudomonas aeruginosa, M. tuberculosis |

Case Studies

-

Clinical Trial on Cancer Patients

A phase I clinical trial involving patients with malignancies demonstrated that gallium nitrate infusion led to significant reductions in serum calcium levels without adverse effects on bone integrity. Patients receiving doses between 300-900 mg/m² showed a mean initial half-life of 1-1.5 hours and terminal half-lives ranging from 25-30 hours, indicating effective pharmacokinetics for managing hypercalcemia . -

Antibacterial Efficacy Study

A study conducted by Choi et al. (2019) highlighted gallium's effectiveness against drug-resistant bacteria, showing that it could inhibit biofilm formation and bacterial growth at low concentrations. The study emphasized the need for further exploration into the molecular mechanisms underlying gallium's antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity gallium trinitrate hydrate in laboratory settings?

- Methodology : this compound is typically synthesized by dissolving high-purity gallium metal or gallium(III) oxide in concentrated nitric acid under controlled temperature (40–60°C). The reaction mixture is evaporated to near dryness, and the residue is recrystallized from dilute nitric acid to obtain hydrated crystals. Purity ≥99.99% is achieved by repeated crystallization and storage in an argon atmosphere to prevent moisture absorption .

- Key Parameters : Use stoichiometric ratios of Ga:NO₃⁻ (1:3), monitor pH to avoid hydrolysis, and employ inert gas purging during storage .

Q. How should researchers address the hygroscopic nature of this compound during experimental handling?

- Methodology : Store the compound in argon-purged desiccators or sealed containers with moisture-absorbing agents (e.g., silica gel). For weighing, use a glovebox with <5% relative humidity. Pre-dry the compound at 50°C (under vacuum) before use in moisture-sensitive reactions to minimize variability in hydration levels .

Q. What spectroscopic and thermal characterization techniques are essential for confirming the identity and purity of this compound?

- Techniques :

- FT-IR : Validate nitrate ligand vibrations (asymmetric stretch at ~1380 cm⁻¹, symmetric stretch at ~820 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .

- TGA/DSC : Monitor thermal decomposition (melting point ~110°C, decomposition to Ga₂O₃ above 200°C) and quantify hydration levels (x in Ga(NO₃)₃·xH₂O) .

- ICP-OES/MS : Verify trace metal impurities (e.g., Fe, Al) to ensure compliance with purity standards (e.g., ≤60 ppm total impurities for 99.9995% grade) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition pathways of this compound?

- Analysis Strategy : Conflicting data may arise from variations in hydration levels or heating rates. Conduct controlled TGA experiments under inert (N₂) and oxidative (air) atmospheres to isolate intermediate phases (e.g., GaONO₃). Cross-reference with XRD to identify crystalline products (e.g., β-Ga₂O₃ vs. amorphous intermediates) .

- Case Study : A study using isothermal gravimetry at 150°C identified Ga(OH)(NO₃)₂ as a transient phase, explaining discrepancies in prior decomposition models .

Q. What strategies optimize this compound as a precursor for doped metal oxide synthesis (e.g., Eu³⁺-doped ZnGa₂O₄)?

- Methodology : Use a gel-combustion synthesis approach with glycine/urea as fuel. Adjust the Ga:Eu molar ratio (e.g., 0.5–7% Eu³⁺) and calcination temperature (800–1000°C) to tune crystallinity and photoluminescence. Characterize via XRD (cubic spinel structure) and photoluminescence spectroscopy (Eu³⁺ emission at 612 nm) .

- Critical Factor : Maintain stoichiometric control during precursor mixing to avoid secondary phases (e.g., Ga₂O₃ segregation) .

Q. How can machine learning enhance the analysis of gallium concentration in complex matrices (e.g., plutonium alloys)?

- Methodology : Apply laser-induced breakdown spectroscopy (LIBS) coupled with convolutional neural networks (CNNs) to detect Ga emission lines (e.g., 403.3 nm, 417.2 nm). Train the model on synthetic spectra with known Ga concentrations (0.05–5 wt%) to achieve a detection limit of 0.05 wt% .

- Validation : Cross-check results with ICP-MS and account for matrix effects (e.g., Pu spectral interference) using principal component analysis (PCA) .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include hydration-dependent properties (e.g., melting point variability with xH₂O) .

- Safety Protocols : Adhere to hazard codes (e.g., H272, H315) and use fume hoods for nitric acid handling .

- Supporting Information : Provide raw TGA/DSC curves, ICP impurity profiles, and synthetic protocols in supplementary files to ensure reproducibility .

Properties

IUPAC Name |

dinitrooxygallanyl nitrate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFORYDECCQDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

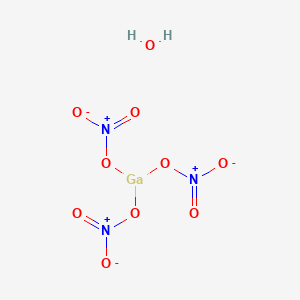

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.